molecular formula C20H15N5O B3892785 5-amino-3-[(Z)-1-cyano-2-(3-methoxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile

5-amino-3-[(Z)-1-cyano-2-(3-methoxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile

Cat. No.: B3892785
M. Wt: 341.4 g/mol
InChI Key: SBBPJYQKJMSUEX-XNTDXEJSSA-N
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Description

5-amino-3-[(Z)-1-cyano-2-(3-methoxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile is a complex organic compound with a unique structure that includes a pyrazole ring, cyano groups, and methoxyphenyl substituents

Preparation Methods

The synthesis of 5-amino-3-[(Z)-1-cyano-2-(3-methoxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile typically involves multi-step organic reactionsIndustrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of catalysts and controlled temperatures .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.

Scientific Research Applications

5-amino-3-[(Z)-1-cyano-2-(3-methoxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of cyano and methoxyphenyl groups allows it to bind to specific sites on these targets, modulating their activity. Pathways involved may include signal transduction and metabolic processes, depending on the specific application .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives with cyano and methoxyphenyl groups. These compounds share structural similarities but may differ in their specific substituents and functional groups. The uniqueness of 5-amino-3-[(Z)-1-cyano-2-(3-methoxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile lies in its specific combination of substituents, which confer distinct chemical and biological properties. Similar compounds include:

Properties

IUPAC Name

5-amino-3-[(Z)-1-cyano-2-(3-methoxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O/c1-26-17-9-5-6-14(11-17)10-15(12-21)19-18(13-22)20(23)25(24-19)16-7-3-2-4-8-16/h2-11H,23H2,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBPJYQKJMSUEX-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C(C#N)C2=NN(C(=C2C#N)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-3-[(Z)-1-cyano-2-(3-methoxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile
Reactant of Route 2
5-amino-3-[(Z)-1-cyano-2-(3-methoxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile
Reactant of Route 3
5-amino-3-[(Z)-1-cyano-2-(3-methoxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile
Reactant of Route 4
5-amino-3-[(Z)-1-cyano-2-(3-methoxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile
Reactant of Route 5
5-amino-3-[(Z)-1-cyano-2-(3-methoxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile
Reactant of Route 6
5-amino-3-[(Z)-1-cyano-2-(3-methoxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile

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